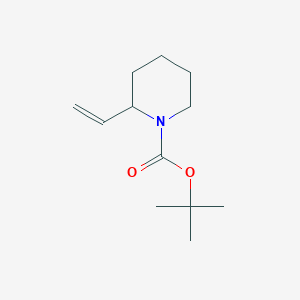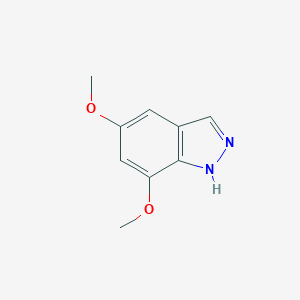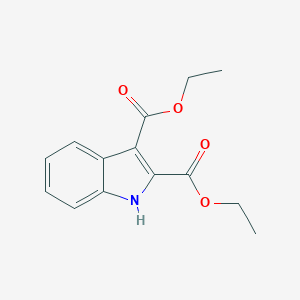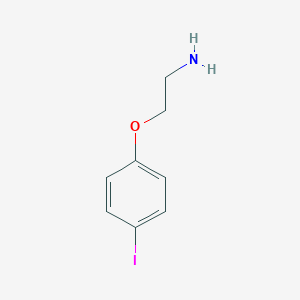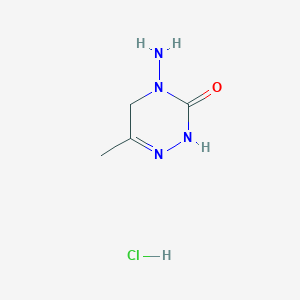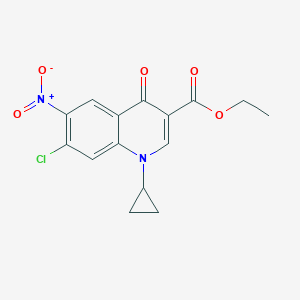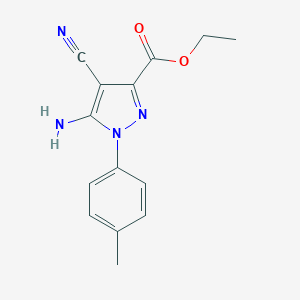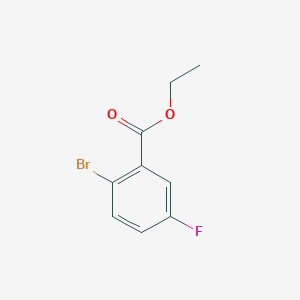![molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0](/img/structure/B178785.png)
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of chlorine atoms at the 4 and 2 positions of the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets through hydrogen bond interactions .
Pharmacokinetics
The compound’s molecular weight is 219.09100 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature and humidity conditions can affect a compound’s stability . Therefore, 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The compound’s interactions with enzymes and proteins often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with specific residues in the active sites of enzymes, thereby affecting their catalytic activity . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, docking studies have revealed that this compound forms hydrogen bond interactions with residues such as HIS-124 and GLN-95 in the active sites of target enzymes . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, which are essential for understanding its pharmacological potential.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, studies have demonstrated that higher doses of this compound can result in significant changes in cellular and physiological functions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formic acid or triethyl orthoformate, followed by chlorination to introduce the chlorine atoms at the desired positions . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization and chlorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the electron-rich thiophene ring.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid under controlled conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyrimidines with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced thienopyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: Similar structure but lacks the chloromethyl group at the 2 position.
4-Chloro-2-methylthiopyrimidine: Contains a methylthio group instead of a chloromethyl group at the 2 position.
2,4-Dichlorothieno[3,2-d]pyrimidine: Contains an additional chlorine atom at the 4 position.
Uniqueness
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

